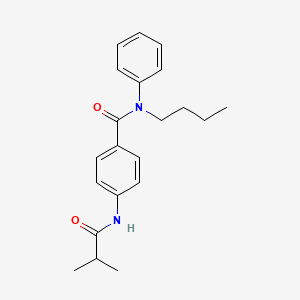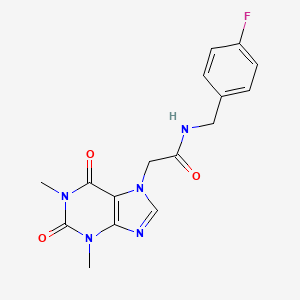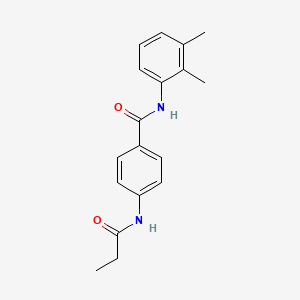![molecular formula C20H19N3O3 B4238881 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)
2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide, also known as MI-773, is a small molecule inhibitor that has been developed for cancer treatment. It was first synthesized in 2011 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide involves inhibition of the p53-MDM2 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to stabilization and activation of p53, which in turn leads to cell cycle arrest and apoptosis in cancer cells. 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been shown to disrupt the interaction between p53 and MDM2, leading to increased p53 activity and inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to inhibition of cancer cell growth. 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has also been shown to increase the expression of p53 target genes, which are involved in cell cycle regulation and apoptosis. Additionally, 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide for lab experiments is its specificity for the p53-MDM2 interaction. This allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been shown to have low toxicity in normal cells, which makes it a safer candidate for cancer treatment compared to other chemotherapeutic agents. One limitation of 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide for lab experiments is its solubility, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for further research on 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide. One area of research is to optimize the synthesis method to increase the yield and purity of 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide. Another area of research is to test 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide in combination with other chemotherapeutic agents to determine its efficacy in treating different types of cancer. Additionally, further studies are needed to determine the long-term effects of 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide on normal cells and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration schedule for 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide in clinical trials.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in cancer development. 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has been tested on a variety of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. 2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide has also been tested in animal models and has shown efficacy in reducing tumor growth.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-morpholin-4-ylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(17-13-21-18-4-2-1-3-16(17)18)20(25)22-14-5-7-15(8-6-14)23-9-11-26-12-10-23/h1-8,13,21H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVCJFYSBTUIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-YL)-N-[4-(morpholin-4-YL)phenyl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)
![4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4238812.png)




![2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4238844.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)